![molecular formula C19H15N5O4 B2401553 3-(5-(1-(2-(benzo[d]isoxazol-3-yl)acetyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one CAS No. 1396792-70-3](/img/structure/B2401553.png)
3-(5-(1-(2-(benzo[d]isoxazol-3-yl)acetyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-(1-(2-(benzo[d]isoxazol-3-yl)acetyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C19H15N5O4 and its molecular weight is 377.36. The purity is usually 95%.
BenchChem offers high-quality 3-(5-(1-(2-(benzo[d]isoxazol-3-yl)acetyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(5-(1-(2-(benzo[d]isoxazol-3-yl)acetyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research has shown the efficacy of compounds similar to 3-(5-(1-(2-(benzo[d]isoxazol-3-yl)acetyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one in antimicrobial activities. Compounds with oxadiazole and azetidinone derivatives have demonstrated significant antibacterial and antifungal properties against strains like Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Candida albicans, Aspergillus niger, and Aspergillus clavatus (Desai & Dodiya, 2014).
Insecticidal and Antibacterial Potential
Some derivatives have also been reported for their insecticidal and antibacterial potential. For instance, compounds synthesized from pyrimidine linked with pyrazole showed significant activity against Pseudococcidae insects and selected microorganisms (Deohate & Palaspagar, 2020).
Antimycobacterial and Anticancer Activities
Derivatives of 1,3,4-oxadiazole and benzothiazolylthioether have been synthesized and evaluated for their antimycobacterial activity against strains like Mycobacterium tuberculosis. Additionally, these compounds were tested for their anticancer activities against HCT 116 and HeLa cancer cell lines, showing excellent activity and minimal cytotoxicity (Chavan et al., 2019).
Acetyl- and Butyrylcholinesterase Inhibition
Research also indicates the potential use of these compounds as inhibitors of acetyl- and butyrylcholinesterase, which are enzymes important in the treatment of dementias and myasthenia gravis. Some derivatives have shown moderate inhibition of these enzymes, suggesting their utility in neurological disorders (Pflégr et al., 2022).
Anti-inflammatory, Analgesic, and Anticonvulsant Activities
Some novel derivatives have been synthesized and shown to possess significant anti-inflammatory, analgesic, and anticonvulsant activities. These findings suggest their potential use in treating various inflammatory and pain-related conditions (El-Sawy et al., 2014).
Wirkmechanismus
Target of Action
Compounds with similar structures have been known to exhibit a wide range of pharmacological activities
Biochemical Pathways
Compounds with similar structures have been found to present anti-fibrotic activities . They were found to effectively inhibit the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro . This suggests that the compound may have a role in the regulation of collagen synthesis and degradation, which are key processes in fibrotic diseases.
Result of Action
Compounds with similar structures were found to present better anti-fibrotic activities than pirfenidone and bipy55′dc . This suggests that the compound may have potential therapeutic effects in the treatment of fibrotic diseases.
Eigenschaften
IUPAC Name |
3-[5-[1-[2-(1,2-benzoxazol-3-yl)acetyl]azetidin-3-yl]-1,2,4-oxadiazol-3-yl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O4/c25-16(8-14-12-4-1-2-6-15(12)27-22-14)24-9-11(10-24)19-21-17(23-28-19)13-5-3-7-20-18(13)26/h1-7,11H,8-10H2,(H,20,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GARDHOYPWVBBLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=NOC3=CC=CC=C32)C4=NC(=NO4)C5=CC=CNC5=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

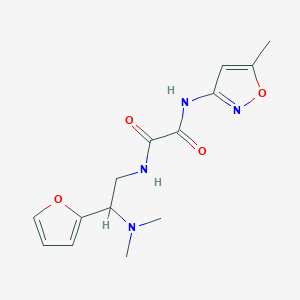

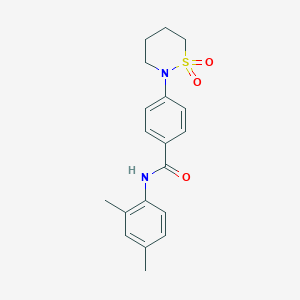

![methyl 4-(2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)benzoate](/img/structure/B2401480.png)

![4-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1-(2-hydroxyethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2401482.png)
![4-(4-methoxybenzyl)-1-(4-methylphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)
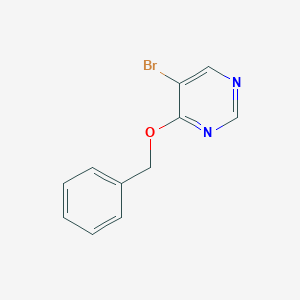
![N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2401488.png)
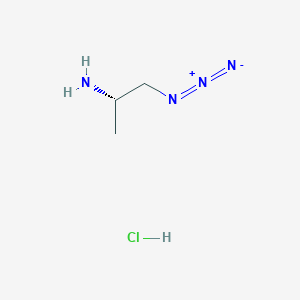
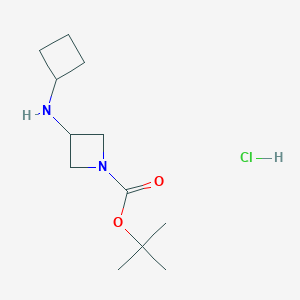
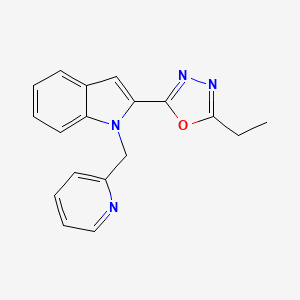
![Tert-butyl N-[[3-(hydroxymethyl)oxan-3-yl]methyl]carbamate](/img/structure/B2401492.png)